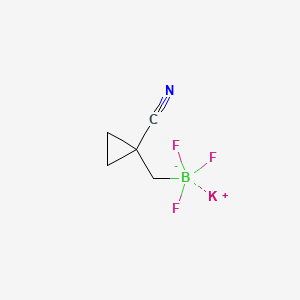
Potassium ((1-cyanocyclopropyl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide typically involves the cyclopropanation of alkenylboronic esters followed by treatment with potassium hydrogen fluoride. This process yields the corresponding potassium organotrifluoroborate . The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organic halides .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, such as potassium phosphate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions involving potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide are cyclopropyl-substituted arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide has several applications in scientific research:
作用機序
The mechanism of action of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst. This step is followed by the reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
類似化合物との比較
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity in cross-coupling reactions. The presence of the cyanocyclopropyl group enhances its stability and reactivity compared to other organotrifluoroborates .
特性
分子式 |
C5H6BF3KN |
|---|---|
分子量 |
187.01 g/mol |
IUPAC名 |
potassium;(1-cyanocyclopropyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H6BF3N.K/c7-6(8,9)3-5(4-10)1-2-5;/h1-3H2;/q-1;+1 |
InChIキー |
MATMORARUBAVPC-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CC1)C#N)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















